1-Phenyl-3-(3-thienyl)-2-propen-1-one
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Overview
Description
1-Phenyl-3-(3-thienyl)-2-propen-1-one is a chalcone derivative characterized by the presence of a phenyl group and a thienyl group connected through a propenone bridge. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The compound’s structure includes an α, β-unsaturated carbonyl system, which is crucial for its reactivity and biological properties .
Mechanism of Action
Target of Action
It is known that chalcones, a class of compounds to which this molecule belongs, have diverse biological efficiency .
Mode of Action
Chalcones are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Chalcones are known to affect various biochemical pathways, leading to diverse biological effects .
Result of Action
The newly synthesized compounds related to 1-Phenyl-3-(3-thienyl)-2-propen-1-one showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Preparation Methods
1-Phenyl-3-(3-thienyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-(3-thienyl)-2-propen-1-one undergoes various chemical reactions due to its α, β-unsaturated carbonyl system. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride, resulting in the formation of saturated ketones or alcohols.
Substitution: Nucleophilic addition reactions can occur at the β-carbon, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
Comparison with Similar Compounds
1-Phenyl-3-(3-thienyl)-2-propen-1-one can be compared with other chalcone derivatives and compounds containing the thienyl group:
Properties
IUPAC Name |
(E)-1-phenyl-3-thiophen-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREUCWDGXKLIIY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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